molecular formula C10H6Cl2N4O2 B1348227 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine CAS No. 26940-56-7

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

Cat. No.: B1348227
CAS No.: 26940-56-7
M. Wt: 285.08 g/mol
InChI Key: WQKKRBIBVKBSPV-UHFFFAOYSA-N
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Description

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a carboxyanilino group and two chlorine atoms attached to the triazine ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 3-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a base, such as triethylamine or sodium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Condensation reactions: The carboxyanilino group can participate in condensation reactions with aldehydes or ketones to form imines or amides.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dimethylformamide).

    Condensation reactions: Aldehydes or ketones in the presence of a catalyst (e.g., acetic acid) and a suitable solvent (e.g., ethanol).

Major Products

    Nucleophilic substitution: Substituted triazines with various functional groups.

    Condensation reactions: Imines or amides.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxyanilino)-3-chloro-1,4-naphthoquinone
  • 2-[(3-Carboxyanilino)carbonyl]benzoic acid
  • 2-[(3-Carboxyanilino)carbonyl]-5-nitrobenzoic acid

Uniqueness

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine is unique due to the presence of both the carboxyanilino group and the dichlorotriazine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4O2/c11-8-14-9(12)16-10(15-8)13-6-3-1-2-5(4-6)7(17)18/h1-4H,(H,17,18)(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKKRBIBVKBSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347724
Record name 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26940-56-7
Record name 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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